molecular formula C9H6N2O3 B8487958 7-Hydroxy-8-nitroisoquinoline

7-Hydroxy-8-nitroisoquinoline

Cat. No.: B8487958
M. Wt: 190.16 g/mol
InChI Key: CGGWVNPZEGPHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-8-nitroisoquinoline is a nitro-substituted isoquinoline derivative characterized by a hydroxyl group at the 7-position and a nitro group at the 8-position of the isoquinoline ring. Isoquinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, and substitutions like hydroxy or nitro groups significantly influence their chemical reactivity, solubility, and biological activity.

Key structural analogs include 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6), which shares the nitro group at position 8 but substitutes a methoxy group instead of hydroxy at position 7 . Its molecular formula is C10H8N2O3, with a molecular weight of 204.18 g/mol. The SMILES notation for this compound is COC1=C(C2=C(C=C1)C=CN=C2)[N+](=O)[O-], and its InChIKey is WDJGGSQGWMVUOD-UHFFFAOYSA-N .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

8-nitroisoquinolin-7-ol

InChI

InChI=1S/C9H6N2O3/c12-8-2-1-6-3-4-10-5-7(6)9(8)11(13)14/h1-5,12H

InChI Key

CGGWVNPZEGPHLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 7-Hydroxy-8-nitroisoquinoline analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
7-Methoxy-8-nitroisoquinoline C10H8N2O3 7-OCH3, 8-NO2 204.18 Used in synthetic chemistry; yellow crystalline solid.
8-Hydroxyquinoline C9H7NO 8-OH 145.16 Chelating agent for metals; antimicrobial properties.
5-Nitro-8-hydroxyquinoline (Nitroxoline) C9H6N2O3 5-NO2, 8-OH 190.16 Anticancer and antimicrobial agent.
7-Methyl-8-nitroquinoline C10H8N2O2 7-CH3, 8-NO2 (quinoline core) 188.18 White crystalline solid; soluble in organic solvents.
7-N-Propyl-8-hydroxyquinoline C12H13NO 7-C3H7, 8-OH 187.24 Potential skin irritant (H315 warning).
Key Observations:

Substituent Effects: Hydroxy vs. The methoxy group, however, offers better stability against oxidation . Nitro Group Position: Nitro groups at position 8 (isoquinoline) or 5 (quinoline) influence electronic properties. For example, nitroxoline (5-NO2-8-hydroxyquinoline) exhibits strong antimicrobial activity due to the nitro group’s electron-withdrawing effects .

Biological Activity: 8-Hydroxyquinoline derivatives are well-known for metal chelation, which disrupts microbial metal homeostasis . Nitro-substituted derivatives like nitroxoline show promise in targeting cancer cells and drug-resistant bacteria .

Physical Properties: Methoxy and nitro groups increase molecular weight and alter melting points. For instance, 7-Methoxy-8-nitroisoquinoline is a yellow solid, while 7-Methyl-8-nitroquinoline is white crystalline .

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